molecular formula C8H4F3N3O2 B8012317 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8012317
M. Wt: 231.13 g/mol
InChI Key: LUOJLIZFMTXYQI-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains a trifluoromethyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the reaction of 2-hydrazinopyridine with trifluoroacetic acid and an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolo-pyridine ring system .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the use of readily available starting materials and mild reaction conditions. This method is advantageous due to its simplicity, high yield, and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolo-pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased biological activity. The compound can inhibit enzyme activity or modulate receptor functions, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-2-14-5(3-4)12-13-6(14)7(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOJLIZFMTXYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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